[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol
Description
[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol is a furan-based compound featuring a hydroxymethyl group at the 2-position of the furan ring and a 5-amino-2-chlorophenyl substituent at the 5-position. This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
[5-(5-amino-2-chlorophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-10-3-1-7(13)5-9(10)11-4-2-8(6-14)15-11/h1-5,14H,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQCBVHVQWVUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=CC=C(O2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol typically involves the reaction of 5-amino-2-chlorobenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of [5-(5-Amino-2-chlorophenyl)furan-2-yl]carboxylic acid.
Reduction: Formation of [5-(5-Amino-2-chlorophenyl)furan-2-yl]amine.
Substitution: Formation of [5-(5-Amino-2-azidophenyl)furan-2-yl]methanol or [5-(5-Amino-2-thiophenyl)furan-2-yl]methanol.
Scientific Research Applications
[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The following table summarizes key structural and molecular characteristics of [5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol and related compounds:
Key Observations:
- Substituent Effects: The position and nature of substituents on the phenyl ring significantly alter properties. For example, the 2,5-dichlorophenyl group in increases molecular weight and lipophilicity compared to amino-substituted analogs.
- Steric and Electronic Factors : Methyl groups (e.g., in ) may hinder rotation or alter electronic distribution, affecting reactivity in catalytic processes.
Chemical and Functional Properties
- Oxidation Potential: Analogous to [5-(hydroxymethyl)furan-2-yl]methanol in , the hydroxymethyl group in the target compound may undergo sequential oxidation to carboxylic acids, relevant for bio-based platform chemicals.
- Solubility and Reactivity: Amino groups enhance water solubility (e.g., ), while chloro and methyl groups increase hydrophobicity (e.g., ).
- Crystallography : Tools like SHELXL () are critical for resolving crystal structures, particularly for chlorinated or sterically hindered derivatives.
Biological Activity
[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the chlorine atom in its molecular framework can influence both its reactivity and biological interactions, making it a candidate for further research in various therapeutic areas, including antimicrobial and anticancer applications.
The compound can undergo various transformations:
- Oxidation : Produces [5-(5-Amino-2-chlorophenyl)furan-2-yl]carboxylic acid.
- Reduction : Forms [5-(5-Amino-2-chlorophenyl)furan-2-yl]amine.
- Substitution Reactions : Can yield derivatives such as [5-(5-Amino-2-azidophenyl)furan-2-yl]methanol or [5-(5-Amino-2-thiophenyl)furan-2-yl]methanol.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways. Further studies are needed to clarify these mechanisms and identify the molecular pathways involved.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . Various studies have evaluated its efficacy against different bacterial strains, with findings suggesting significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.039 |
These results indicate a potential for development into therapeutic agents targeting bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential . Studies involving cell lines have demonstrated cytotoxic effects against various cancer types, including lung cancer. The effectiveness of this compound was assessed using the MTS assay, revealing dose-dependent cytotoxicity across different concentrations.
Table 2 presents the IC50 values for selected cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 15.4 |
| HeLa (cervical cancer) | 12.3 |
| MCF7 (breast cancer) | 18.6 |
These findings support the compound's potential as a lead candidate for anticancer drug development .
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Antimicrobial Activity Study : A study conducted on synthesized derivatives showed that modifications to the phenyl ring significantly enhanced antimicrobial potency, with some derivatives outperforming standard antibiotics .
- Cytotoxicity Evaluation : In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
